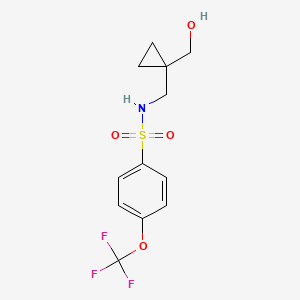

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethoxy (-OCF₃) group at the para position and a cyclopropane ring bearing a hydroxymethyl (-CH₂OH) moiety attached via a methylene linker to the sulfonamide nitrogen. This structural configuration confers unique electronic and steric properties:

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO4S/c13-12(14,15)20-9-1-3-10(4-2-9)21(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVSUYZVIUJMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropylmethyl alcohol, which can be achieved through the hydromethylation of alkenes using a radical approach . The trifluoromethoxybenzenesulfonamide can be synthesized separately through the trifluoromethylation of suitable aromatic precursors . The final step involves the coupling of these two intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and biological pathways.

Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, while the trifluoromethoxy group can enhance the compound’s binding affinity and stability. The sulfonamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related sulfonamide derivatives:

Structural and Functional Analysis

Electronic Effects

- The trifluoromethoxy group in the target compound is more electron-withdrawing than the methoxy group in N-(4-Methoxyphenyl)benzenesulfonamide, which may enhance binding to electron-deficient biological targets .

- Fluorine substituents in the heterocyclic derivatives (e.g., and ) improve metabolic stability and membrane permeability but increase synthetic complexity .

Steric and Conformational Properties

- The cyclopropane ring in the target compound imposes steric constraints absent in linear alkyl or aryl substituents (e.g., N-methylbenzenesulfonamide in ). This could reduce entropic penalties during receptor binding .

- Bulkier groups, such as the pyrazolo-pyrimidinyl system in , may limit bioavailability despite enhancing target affinity .

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxymethyl substituent, and a trifluoromethoxy group attached to a benzenesulfonamide backbone. The structural formula can be represented as:

This unique structure contributes to its interaction with biological targets.

Antimalarial Activity

Research indicates that compounds with similar structural motifs exhibit antimalarial properties. A study highlighted that modifications to the cyclopropyl group significantly affect the biological activity against Plasmodium falciparum. For instance, replacing the cyclopropyl moiety with aliphatic groups led to a notable decrease in activity, suggesting that the cyclopropyl structure is crucial for maintaining efficacy .

Inhibition of Enzymatic Activity

The compound's sulfonamide group is known for its ability to inhibit various enzymes. In particular, benzenesulfonamides have been shown to affect carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to downstream effects in cellular processes such as inflammation and microbial resistance .

In Vitro Assays

A variety of assays have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity : The compound was tested against several bacterial strains, with results indicating varying degrees of inhibition. For example, it showed significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported around 6.72 mg/mL for some derivatives .

- Anti-inflammatory Activity : In vivo studies demonstrated that related compounds could inhibit carrageenan-induced edema in rat models, suggesting potential anti-inflammatory properties .

Case Studies

- Antimalarial Efficacy : In a study focused on antimalarial agents, this compound was part of a series evaluated for their EC50 values. The compound demonstrated promising results with an EC50 value indicating effective potency against resistant strains of malaria .

- Comparative Analysis : When compared to Vitamin C as an antioxidant, derivatives of benzenesulfonamides showed comparable IC50 values, highlighting their potential as antioxidant agents .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄F₃N₁O₃S |

| Antimicrobial MIC (E. coli) | 6.72 mg/mL |

| Antimicrobial MIC (S. aureus) | 6.63 mg/mL |

| Anti-inflammatory Edema Inhibition | 94.69% at 3 h |

| Antimalarial EC50 | 0.31 - 1.18 μM |

Q & A

Basic: What synthetic routes are recommended for preparing N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Sulfonamide Core Formation : Start with 4-(trifluoromethoxy)benzenesulfonyl chloride. React with a cyclopropane-containing amine (e.g., (1-(hydroxymethyl)cyclopropyl)methylamine) in a polar aprotic solvent (e.g., DCM or THF) under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Cyclopropane Functionalization : Introduce hydroxymethyl groups via ring-opening reactions of epoxides or via palladium-catalyzed cross-coupling, ensuring steric hindrance from the cyclopropane is mitigated .

- Optimization :

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- X-ray Crystallography : Resolve cyclopropane geometry and sulfonamide conformation, particularly for polymorph studies .

- Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzenesulfonamide derivatives?

Methodological Answer:

- Data Triangulation :

- Assay Validation : Replicate studies using standardized protocols (e.g., fixed IC50 determination methods for enzyme inhibition).

- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via chiral chromatography or X-ray) to rule out impurities/racemic mixtures .

- Contextual Factors : Control variables like solvent (DMSO vs. aqueous buffers), cell lines, and incubation times. For example, trifluoromethoxy groups may exhibit solvent-dependent conformational changes affecting activity .

Advanced: What strategies are employed to study structure-activity relationships (SAR) of sulfonamide derivatives?

Methodological Answer:

- Core Modifications :

- Computational Modeling :

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (cyclopropane) .

Advanced: How should experiments be designed to assess the compound’s stability under physiological or extreme conditions?

Methodological Answer:

- Stability Protocols :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48, and 72 hours. Monitor cyclopropane ring-opening or sulfonamide hydrolysis .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (Td >150°C suggests robustness for formulation) .

- Photostability : Expose to UV light (320–400 nm) and track changes in UV-Vis absorbance (λmax ~270 nm for sulfonamides) .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation of cyclopropane) in liver microsome assays .

Advanced: What mechanistic insights guide the optimization of sulfonamide derivatives for selective target inhibition?

Methodological Answer:

- Enzyme Kinetics :

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots using varying substrate concentrations. For example, trifluoromethoxy groups may enhance competitive binding to ATP pockets .

- Allosteric Modulation : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and identify allosteric sites .

- Covalent Modification : Introduce electrophilic groups (e.g., acrylamides) for irreversible binding, validated by mass spectrometry .

Advanced: How are computational methods integrated to predict the pharmacokinetic properties of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.